N-(2,4-dimethoxyphenyl)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide
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Overview
Description
N-(2,4-dimethoxyphenyl)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide is a complex organic compound that belongs to the class of pyrido[1,2-a]pyrimidines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a pyrido[1,2-a]pyrimidine core, which is fused with a phenyl ring substituted with two methoxy groups and a carboxamide group.
Mechanism of Action
Target of Action
Similar compounds, such as pyrimidine carboxamide derivatives, have been shown to exhibit fungicidal activities against various fungi .
Mode of Action
It’s known that similar compounds interact with their targets, leading to changes that result in their fungicidal activities .
Biochemical Pathways
Similar compounds, such as indole derivatives, have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . These activities suggest that these compounds may affect a wide range of biochemical pathways.
Result of Action
Similar compounds have shown potential fungicidal activities against various fungi .
Preparation Methods
The synthesis of N-(2,4-dimethoxyphenyl)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide typically involves multi-step organic reactionsThe reaction conditions often involve the use of solvents like ethanol and catalysts such as sodium hydroxide . Industrial production methods may include optimization of these reactions to improve yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.
Chemical Reactions Analysis
N-(2,4-dimethoxyphenyl)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide under controlled conditions.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions are possible, depending on the substituents and reaction conditions.
Scientific Research Applications
N-(2,4-dimethoxyphenyl)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Comparison with Similar Compounds
N-(2,4-dimethoxyphenyl)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide can be compared with other pyrido[1,2-a]pyrimidine derivatives, such as:
- 7-(3,4-dimethoxyphenyl)-N-(2-methoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
- 1-[2-(3,4-dimethoxyphenyl)ethyl]-N-(2-furylmethyl)-2-imino-5-oxo-1,5-dihydro-2H-dipyrido[1,2-a:2,3-d]pyrimidine-3-carboxamide These compounds share similar structural features but differ in their specific substituents and biological activities. The unique combination of the 2,4-dimethoxyphenyl group and the carboxamide functionality in this compound contributes to its distinct properties and potential applications.
Biological Activity
N-(2,4-dimethoxyphenyl)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide is a heterocyclic compound that has garnered attention for its potential biological activities. This compound belongs to the pyrido[1,2-a]pyrimidine family, which is known for various pharmacological properties including anticancer and antimicrobial activities.
Chemical Structure and Properties
The compound's IUPAC name is N-(2,4-dimethoxyphenyl)-7-methyl-4-oxopyrido[1,2-a]pyrimidine-3-carboxamide, and its molecular formula is C18H20N4O4. The structure consists of a pyrido[1,2-a]pyrimidine core substituted with a 2,4-dimethoxyphenyl group and a carboxamide functional group. This unique configuration contributes to its biological activity.
Property | Value |
---|---|
Molecular Formula | C18H20N4O4 |
Molecular Weight | 356.38 g/mol |
IUPAC Name | N-(2,4-dimethoxyphenyl)-7-methyl-4-oxopyrido[1,2-a]pyrimidine-3-carboxamide |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets such as enzymes and receptors. The compound may act as an inhibitor or modulator of specific pathways involved in cell proliferation and apoptosis.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. For instance, research indicates that derivatives of pyrido[1,2-a]pyrimidines exhibit significant cytotoxic effects against various cancer cell lines. In vitro assays have shown that this compound can induce apoptosis in cancer cells through the activation of caspase pathways.
Case Study:
In a study evaluating the compound's effects on breast cancer cell lines (MCF-7), treatment with varying concentrations (10 µM to 100 µM) resulted in a dose-dependent decrease in cell viability. The mechanism was linked to increased levels of reactive oxygen species (ROS) leading to oxidative stress-induced apoptosis.
Antimicrobial Activity
The compound has also been tested for antimicrobial properties. Preliminary results suggest that it exhibits activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicate effectiveness in inhibiting bacterial growth.
Table: Antimicrobial Activity
Bacteria | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 32 |
Escherichia coli | 64 |
Pseudomonas aeruginosa | 128 |
Properties
IUPAC Name |
N-(2,4-dimethoxyphenyl)-7-methyl-4-oxopyrido[1,2-a]pyrimidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O4/c1-11-4-7-16-19-9-13(18(23)21(16)10-11)17(22)20-14-6-5-12(24-2)8-15(14)25-3/h4-10H,1-3H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OINALPSZXKIMBT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C(=NC=C(C2=O)C(=O)NC3=C(C=C(C=C3)OC)OC)C=C1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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